5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
Overview
Description
5-Bromo-7-chloro-2-methyl-1,3-benzoxazole is a useful research compound. Its molecular formula is C8H5BrClNO and its molecular weight is 246.49 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzoxazole derivatives have been known to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer effects . Therefore, it can be inferred that 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole may interact with various biological targets depending on its specific pharmacological activity.
Mode of Action
Benzoxazole derivatives are known to interact with their targets and cause changes that result in their observed pharmacological effects . The specific interactions and changes caused by this compound would depend on its specific targets and the nature of its pharmacological activity.
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by benzoxazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Result of Action
Based on the known pharmacological activities of benzoxazole derivatives , it can be inferred that the compound may have various effects at the molecular and cellular levels, depending on its specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
5-Bromo-7-chloro-2-methyl-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the presence of 5-bromo and 7-chloro substituents on the benzoxazole ring has been shown to exhibit high inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, it has shown antimicrobial activity against a range of bacterial and fungal strains, suggesting its potential use as an antimicrobial agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with AChE and BuChE results in the inhibition of these enzymes, thereby increasing the levels of acetylcholine in the synaptic cleft . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are typically reduced.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic use. Studies have shown that the compound’s efficacy and safety profile are dose-dependent, necessitating careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are essential for its biotransformation and elimination . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, its localization and accumulation in specific tissues are influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization in the endoplasmic reticulum or mitochondria may influence its role in cellular processes such as protein synthesis or energy metabolism .
Properties
IUPAC Name |
5-bromo-7-chloro-2-methyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZVBVOJGPFUNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226070-17-2 | |
Record name | 5-bromo-7-chloro-2-methyl-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.